molecular formula C21H22N4O2 B11150250 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B11150250
M. Wt: 362.4 g/mol
InChI Key: FVXHGEINJXSFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. Let’s explore its properties and applications.

Preparation Methods

The synthesis of Compound 3 involves the reaction between tryptamine and ibuprofen using N,N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. DCC facilitates the coupling of the carboxyl group of ibuprofen with the amino group of tryptamine, leading to the formation of the amide bond . The reaction scheme is as follows:

Ibuprofen+TryptamineDCCCompound 3\text{Ibuprofen} + \text{Tryptamine} \xrightarrow{\text{DCC}} \text{Compound 3} Ibuprofen+TryptamineDCC​Compound 3

Chemical Reactions Analysis

Compound 3 is an amide, and it may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions can be explored further in research studies. The major products formed from these reactions would depend on the specific reaction conditions.

Scientific Research Applications

Anticancer Potential

Several studies have highlighted the anticancer properties of benzimidazole derivatives. For instance, compounds similar to N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide have been shown to exhibit cytotoxic effects against various cancer cell lines. In particular, benzimidazole derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

A study on related benzimidazole compounds reported significant anticancer activity against human colorectal carcinoma (HCT116) cells, with some derivatives showing lower IC50 values than standard chemotherapeutics like 5-fluorouracil (5-FU) . This suggests that this compound may also possess similar or enhanced efficacy against cancer cells.

Antimicrobial Activity

Benzimidazole derivatives are recognized for their antimicrobial properties. Research has demonstrated that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives exhibiting structural similarities to this compound were evaluated for their antimicrobial activity and showed promising results .

Case Study 1: Anticancer Activity Evaluation

In a comparative study involving various benzimidazole derivatives, a compound structurally related to this compound was tested against HCT116 cells. The compound demonstrated an IC50 value significantly lower than that of 5-FU, indicating its potential as a more effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of several benzimidazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain compounds exhibited MIC values in the low micromolar range, showcasing their potential as new antimicrobial agents .

Mechanism of Action

The precise mechanism by which Compound 3 exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, influencing cellular responses.

Comparison with Similar Compounds

While Compound 3 is unique due to its specific structure, it’s essential to compare it with related compounds. Further exploration could identify similar molecules and highlight their differences.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of the benzimidazole and indole precursors. Key steps include:

  • Cyclization : Formation of the benzimidazole core using o-phenylenediamine derivatives under acidic conditions (e.g., HCl or acetic acid) .
  • Coupling Reactions : Linking the benzimidazole-ethyl moiety to the 4-methoxyindole-propanamide group via amide bond formation, often employing coupling agents like EDCI or HOBt in solvents such as DMF or dichloromethane .
  • Catalysts : Palladium or copper catalysts may be used for cross-coupling steps, particularly for introducing substituents to the indole or benzimidazole rings .
  • Purification : Column chromatography (silica gel) or recrystallization is critical for isolating high-purity products .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of analytical techniques:

  • Spectroscopy : ¹H/¹³C NMR to verify proton and carbon environments, FT-IR for functional group analysis (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Chromatography : HPLC or UPLC to assess purity (>95% typical for pharmacological studies) .
  • Elemental Analysis : Confirm empirical formula via CHNS/O combustion analysis .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or kinases, given the benzimidazole moiety's affinity for enzyme active sites .
  • Cellular Assays : Cytotoxicity screening (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) due to indole derivatives' known anticancer activity .
  • Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure receptor affinity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer :

  • Structural Modifications : Synthesize analogs with variations in:
  • Benzimidazole : Replace with other heterocycles (e.g., benzothiazole) .
  • Indole Substituents : Alter methoxy group position or introduce halogens .
  • Linker Optimization : Adjust ethyl or propanamide chain length .
  • Activity Mapping : Compare bioactivity across analogs using dose-response curves (IC₅₀/EC₅₀ values) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like serotonin receptors or kinases .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Control Experiments : Ensure assay conditions (pH, temperature, solvent) are consistent. For example, DMSO concentrations >1% can artifactually inhibit enzymes .
  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR alongside enzyme kinetics) .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to rule out metabolite interference .
  • Crystallography : Resolve co-crystal structures to confirm target engagement, as done for related benzimidazole derivatives .

Q. What strategies address poor solubility or bioavailability in preclinical studies?

  • Methodological Answer :

  • Formulation Optimization : Use cyclodextrins, liposomes, or PEGylation to enhance aqueous solubility .
  • Pro-Drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
  • Pharmacokinetic Profiling : Conduct in vivo studies (rodents) with LC-MS/MS quantification to assess absorption/distribution .

Q. How can metabolic degradation pathways be elucidated?

  • Methodological Answer :

  • In Vitro Models : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) and identify metabolites via LC-HRMS .
  • Isotope Labeling : Use deuterated analogs to track metabolic hotspots (e.g., benzylic positions) .
  • Computational Tools : Predict metabolic sites with software like Meteor (Lhasa Limited) .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C21H22N4O2/c1-27-19-8-4-7-18-15(19)10-13-25(18)14-11-21(26)22-12-9-20-23-16-5-2-3-6-17(16)24-20/h2-8,10,13H,9,11-12,14H2,1H3,(H,22,26)(H,23,24)

InChI Key

FVXHGEINJXSFRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.